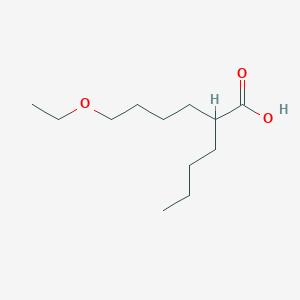
2-Butyl-6-ethoxyhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-6-ethoxyhexanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by a hexanoic acid backbone with butyl and ethoxy substituents at the 2 and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-6-ethoxyhexanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of hexanoic acid derivatives. The reaction typically requires a strong base, such as sodium hydride, to deprotonate the hexanoic acid, followed by the addition of butyl and ethoxy groups through nucleophilic substitution reactions. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. Catalysts such as palladium or nickel may be employed to facilitate the alkylation reactions, and advanced purification techniques, including distillation and crystallization, are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-Butyl-6-ethoxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted hexanoic acid derivatives.
Scientific Research Applications
2-Butyl-6-ethoxyhexanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials, such as plasticizers and surfactants.
Mechanism of Action
The mechanism of action of 2-Butyl-6-ethoxyhexanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The butyl and ethoxy substituents may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and affecting cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Butylhexanoic acid: Lacks the ethoxy group, resulting in different chemical properties and reactivity.
6-Ethoxyhexanoic acid: Lacks the butyl group, affecting its lipophilicity and biological interactions.
Hexanoic acid: The parent compound without any substituents, used as a reference for comparing the effects of butyl and ethoxy groups.
Uniqueness
2-Butyl-6-ethoxyhexanoic acid is unique due to the presence of both butyl and ethoxy groups, which confer distinct chemical and physical properties. These substituents enhance the compound’s versatility in various applications, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
538374-02-6 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
2-butyl-6-ethoxyhexanoic acid |
InChI |
InChI=1S/C12H24O3/c1-3-5-8-11(12(13)14)9-6-7-10-15-4-2/h11H,3-10H2,1-2H3,(H,13,14) |
InChI Key |
KAURUHMQOSESCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCCCOCC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



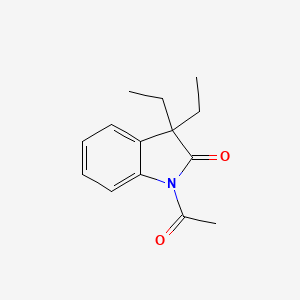

![Thiocyanic acid, [1-[(2-bromophenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14215122.png)
![{[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane](/img/structure/B14215127.png)
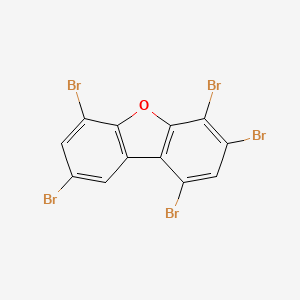
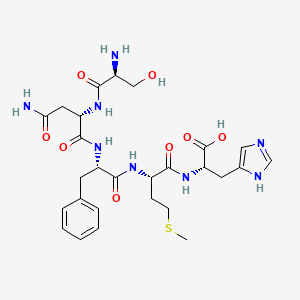

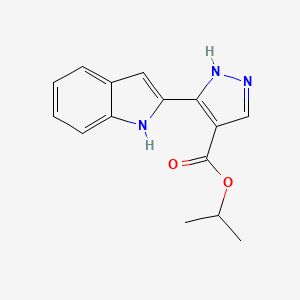
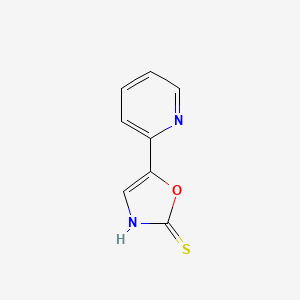
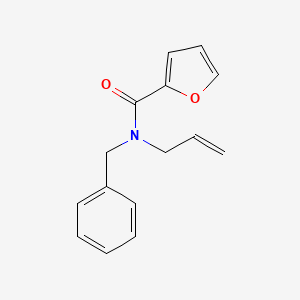
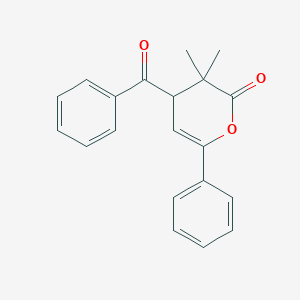
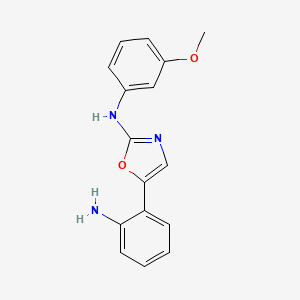
![10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile](/img/structure/B14215205.png)
